molecular formula C11H12ClFN2O2 B14327648 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid CAS No. 105377-10-4

2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid

Cat. No.: B14327648
CAS No.: 105377-10-4
M. Wt: 258.67 g/mol
InChI Key: FCVYFHLYUQXLFE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce nitro groups.

    Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

    Hydrogenation: The nitro groups are reduced to amines through hydrogenation.

    Esterification: The carboxylic acid is esterified to form an ester intermediate.

    Bromination: The ester undergoes bromination to introduce bromine atoms.

    Diazotization: Finally, the brominated compound is diazotized to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid is unique due to the combination of chloro, fluoro, and piperazine groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

105377-10-4

Molecular Formula

C11H12ClFN2O2

Molecular Weight

258.67 g/mol

IUPAC Name

2-chloro-5-fluoro-4-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H12ClFN2O2/c12-8-6-10(15-3-1-14-2-4-15)9(13)5-7(8)11(16)17/h5-6,14H,1-4H2,(H,16,17)

InChI Key

FCVYFHLYUQXLFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C(=C2)Cl)C(=O)O)F

Origin of Product

United States

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